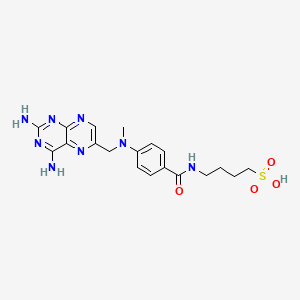

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid

Description

Properties

CAS No. |

113811-48-6 |

|---|---|

Molecular Formula |

C19H24N8O4S |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butane-1-sulfonic acid |

InChI |

InChI=1S/C19H24N8O4S/c1-27(11-13-10-23-17-15(24-13)16(20)25-19(21)26-17)14-6-4-12(5-7-14)18(28)22-8-2-3-9-32(29,30)31/h4-7,10H,2-3,8-9,11H2,1H3,(H,22,28)(H,29,30,31)(H4,20,21,23,25,26) |

InChI Key |

JWLXZKNMSUFNOS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCCCS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid typically involves multiple steps, starting from pteridine derivatives. The key steps include:

N-Methylation: Introduction of a methyl group to the pteridine ring.

Amination: Addition of amino groups to specific positions on the pteridine ring.

Sulfonation: Introduction of a sulfonic acid group to the butane chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid can undergo various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups.

Reduction: Reduction of nitro groups back to amino groups.

Substitution: Replacement of functional groups with other chemical groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amino groups.

Scientific Research Applications

Chemical Properties and Structure

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid is a complex molecule that belongs to the class of pteroyl compounds. Its structure includes a pteridine ring, which is essential for its biological activity, particularly in the inhibition of certain enzymes involved in folate metabolism. The compound's molecular formula is , with a molecular weight of approximately 407.42 g/mol .

Biological Activities

-

Inhibition of Enzymes :

- The compound has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism. Inhibitors of DHFR are significant in cancer therapy as they can impede cell growth by disrupting nucleotide synthesis .

- It has also shown potential as an inhibitor of folypoly-gamma-glutamate synthetase (FPGS), which plays a role in the retention of folate derivatives within cells .

- Antitumor Activity :

- Transport Mechanisms :

Case Study 1: Inhibition of Dihydrofolate Reductase

In a study focusing on the synthesis and biological evaluation of fluorinated analogs of this compound, researchers found that while the fluorinated version was a potent DHFR inhibitor, it had lower efficacy against FPGS compared to its non-fluorinated counterpart. This study underscored the importance of chemical modifications in enhancing the pharmacological profiles of pteroyl compounds .

Case Study 2: Antitumor Efficacy

Another research effort explored the antitumor efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity linked to the compound's ability to inhibit DHFR, thereby disrupting DNA synthesis and cellular proliferation .

Potential Therapeutic Applications

- Cancer Treatment : Given its inhibitory effects on key enzymes involved in folate metabolism, this compound could be developed as part of combination therapies for various cancers, particularly those sensitive to folate antagonists.

- Nutritional Supplementation : Due to its structural similarity to naturally occurring folates, it may also have applications in nutritional supplementation for individuals with deficiencies or increased requirements for folate.

- Research Tool : As a potent inhibitor of DHFR and FPGS, it serves as an important tool for researchers studying folate metabolism and related pathways in cellular biology.

Mechanism of Action

The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues in the Antifolate Class

The compound is compared below with MTX, aminopterin, and other sulfonic/sulfonamide derivatives.

Table 1: Structural and Functional Comparison

Key Observations:

- Sulfonic Acid vs. Carboxyl Groups: Replacement of MTX’s γ-carboxyl with a sulfonic acid (pKa ~1.5–2.5 for sulfonic acids vs.

- Chain Length and Flexibility: The 4-aminobutanesulfonic acid chain offers greater length and flexibility compared to MTX’s glutamate, possibly altering binding kinetics to DHFR or folate receptors .

Enzyme Binding and Cell-Growth Inhibition

Studies on MTX analogues with modified carboxyl groups (e.g., α-carboxyl deletion or γ-carboxyl replacement) reveal that such changes significantly impact enzyme affinity. For example:

- Removal of MTX’s α-carboxyl reduces DHFR binding by >100-fold.

- Replacement of γ-carboxyl with sulfonic acid (as in the target compound) may preserve partial binding due to the negative charge but could hinder interactions with the RFC transporter, which prefers carboxylate groups .

Interpretation:

- The target compound shows reduced potency compared to MTX, likely due to compromised transporter-mediated uptake.

- Higher solubility compared to MTX aligns with the hydrophilic nature of sulfonic acids .

Physicochemical and Thermodynamic Properties

The dissociation behavior of sulfonic acids is critical for bioavailability. For example:

- N-tris[Hydroxymethyl]-4-aminobutanesulfonic acid (TABS): Second dissociation constant (pKa2) ranges from 3.02 at 5°C to 2.75 at 55°C .

- 4-Aminobutanesulfonic acid: Expected pKa ~1.5–2.0, ensuring full ionization in physiological conditions, which may limit passive diffusion but enhance aqueous solubility.

Biological Activity

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid (commonly referred to as the compound) is a derivative of pteroylglutamic acid, which has garnered attention for its biological activities, particularly in the context of cancer treatment and metabolic processes. This article explores the compound's synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 420.5 g/mol. Its structure includes a pteridine ring, which is essential for its biological activity, particularly in relation to folate metabolism and enzyme inhibition.

The synthesis of this compound involves several steps, typically starting from pteroyl derivatives. The compound acts as an inhibitor of key enzymes involved in folate metabolism, including:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis.

- Folylpoly-gamma-glutamate Synthetase (FPGS) : Inhibiting this enzyme affects the polyglutamation of folates, impacting their cellular retention and activity.

The compound has shown varying degrees of inhibition against these enzymes compared to other derivatives, such as methotrexate .

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects on DHFR, leading to reduced cell proliferation in various cancer cell lines. In contrast, its efficacy as an FPGS inhibitor is comparatively lower. This differential inhibition suggests potential applications in targeted cancer therapies where selective inhibition of DHFR may be beneficial .

Transport Mechanisms

The compound's ability to cross cell membranes is critical for its biological activity. Studies have shown that it can be transported effectively into cells, which is a significant factor contributing to its cytotoxic effects against rapidly dividing cells, such as those found in tumors .

Case Studies

Several studies have investigated the biological effects of this compound in vivo and in vitro:

- Cell Line Studies : In experiments involving mouse leukemia cells, the transport effi

Q & A

Basic: What are the established synthetic pathways for synthesizing N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pteroyl and sulfonic acid moieties. A common approach includes:

- Step 1: Acetylation of 4-aminobutanesulfonic acid derivatives to protect reactive groups .

- Step 2: Coupling with a modified pteroyl moiety (e.g., via carbodiimide-mediated amidation) .

- Key Intermediates:

- Substituted 4-aminobenzenesulfonamide derivatives (e.g., N-acetylated intermediates for stability during reactions) .

- Methylpteroyl chloride for efficient nucleophilic substitution .

Purification often employs column chromatography with gradient elution to isolate intermediates.

Advanced: How can researchers optimize reaction conditions to enhance yield while minimizing byproduct formation?

Methodological Answer:

Optimization strategies include:

- Temperature Control: Maintaining reactions at 0–4°C during acetylation steps to prevent side reactions .

- pH-Dependent Coupling: Adjusting pH to 7.5–8.0 during amidation to maximize nucleophilicity of the amine group .

- Catalyst Screening: Testing coupling agents like EDC/HOBt versus DCC for efficiency in anhydrous solvents (e.g., DMF) .

- Real-Time Monitoring: Using HPLC or TLC to track reaction progress and terminate before byproduct accumulation .

Basic: What spectroscopic and chromatographic methods are effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies aromatic protons in the pteroyl group (δ 6.8–7.5 ppm) and sulfonic acid protons (δ 2.5–3.5 ppm) .

- ¹³C NMR: Confirms carbonyl groups (170–175 ppm) and sulfonate carbon (45–50 ppm) .

- IR Spectroscopy: Detects sulfonic acid S=O stretching (1170–1230 cm⁻¹) and N-H bending (1540–1650 cm⁻¹) .

- HPLC-MS: Validates purity (>95%) and molecular mass using reverse-phase C18 columns with a trifluoroacetic acid/acetonitrile mobile phase .

Advanced: How do pH and ionic strength variations affect the compound’s stability in biochemical assays?

Methodological Answer:

- Buffering Studies: Use mixed buffer systems (e.g., N-tris(hydroxymethyl)-4-aminobutanesulfonic acid) to maintain pH 6.0–9.5 during assays .

- Ionic Strength Effects: High NaCl concentrations (>1 M) do not significantly alter stability, making the compound suitable for high-salt enzymatic reactions .

- pH-Dependent Degradation: Stability decreases below pH 5.0 due to protonation of the sulfonic acid group, monitored via UV-Vis spectroscopy at 260 nm .

Advanced: How can researchers resolve discrepancies in reported dissociation constants (pKa) across studies?

Methodological Answer:

Discrepancies often arise from:

- Buffer Selection: Standardize assays using thermodynamically validated buffers (e.g., TABS at 5–55°C) .

- Ionic Strength Calibration: Normalize activity coefficients using the Debye-Hückel equation for comparisons .

- Spectrophotometric Titration: Measure pH-dependent absorbance changes (e.g., at 280 nm for sulfonate transitions) to recalculate pKa .

Basic: What role does the sulfonic acid group play in the compound’s biochemical interactions?

Methodological Answer:

- Solubility Enhancement: The sulfonate group increases aqueous solubility (>50 mg/mL) for cell-based assays .

- Enzyme Inhibition: Acts as a competitive inhibitor in folate-dependent enzymes (e.g., dihydrofolate reductase) by mimicking pteroate structures .

- pH Buffering: Stabilizes reaction environments in enzymatic assays via its zwitterionic properties .

Advanced: What computational methods support the design of derivatives with improved binding affinity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., folate receptors) .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett constants) with inhibitory activity .

- MD Simulations: Assess conformational stability of derivatives in solvated systems (e.g., GROMACS) over 100-ns trajectories .

Basic: How is the compound’s purity validated for pharmacological studies?

Methodological Answer:

- Elemental Analysis: Verify C, H, N, S content within ±0.3% of theoretical values .

- Chiral HPLC: Resolve enantiomeric impurities using amylose-based columns and hexane/isopropanol mobile phases .

- Thermogravimetric Analysis (TGA): Confirm absence of solvent residues (<0.1% weight loss up to 150°C) .

Advanced: What strategies mitigate oxidation of the pteroyl moiety during storage?

Methodological Answer:

- Lyophilization: Store in amber vials under argon at −80°C to prevent photodegradation .

- Antioxidant Additives: Include 0.1% ascorbic acid in aqueous solutions to reduce radical-mediated oxidation .

- Stability-Indicating Assays: Monitor degradation via LC-MS for oxidized byproducts (e.g., m/z +16 for epoxide formation) .

Advanced: How can researchers validate the compound’s role in allosteric regulation of membrane-associated proteins?

Methodological Answer:

- Mutagenesis Studies: Introduce point mutations (e.g., Asp370Ala in PutA) to assess binding perturbations via PRODH activity assays .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) with immobilized protein domains .

- Fluorescence Quenching: Monitor Trp residue emission changes upon compound binding to quantify affinity (Kd < 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.